4-(5-methoxypyridin-3-yl)phenol
Overview
Description
4-(5-Methoxypyridin-3-yl)phenol is an organic compound that features a phenol group attached to a pyridine ring substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methoxypyridin-3-yl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, utilizing efficient catalytic systems and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methoxypyridin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
4-(5-Methoxypyridin-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-methoxypyridin-3-yl)phenol involves its interaction with specific molecular targets and pathways. For example, its phenolic group can participate in hydrogen bonding and electron transfer processes, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological activities and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(6-Methoxypyridin-3-yl)phenol: Similar structure with the methoxy group at a different position on the pyridine ring.
4-(5-Methoxypyridin-2-yl)phenol: Similar structure with the methoxy group at the 2-position on the pyridine ring.
Uniqueness
4-(5-Methoxypyridin-3-yl)phenol is unique due to the specific positioning of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to its similar compounds.
Properties
IUPAC Name |
4-(5-methoxypyridin-3-yl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-6-10(7-13-8-12)9-2-4-11(14)5-3-9/h2-8,14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYUHITYOPOYJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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